2-Chloro-4-fluoro-1-isothiocyanatobenzene

Descripción

Historical Context and Discovery

The development of 2-chloro-4-fluoro-1-isothiocyanatobenzene emerged from the broader historical evolution of isothiocyanate chemistry, which has been a focus of organic chemists for nearly a century. Isothiocyanates as a chemical class were first recognized for their occurrence in plants, particularly in cruciferous vegetables, where they serve as defense mechanisms against pathogen attacks and environmental stresses. The synthesis of aromatic isothiocyanates became increasingly sophisticated as chemists developed methods to introduce specific substitution patterns onto the benzene ring.

The specific compound this compound represents a more recent addition to the isothiocyanate library, developed as part of systematic efforts to create halogenated derivatives with tailored properties. The historical development of isothiocyanate synthesis methodologies has been instrumental in making such specifically substituted compounds accessible to researchers. The evolution from simple aromatic isothiocyanates to complex multi-substituted derivatives like this compound reflects the advancement in synthetic organic chemistry and the growing understanding of structure-activity relationships in this compound class.

The availability of this compound through commercial suppliers indicates its recognized importance in chemical research, with companies like Sigma-Aldrich and other chemical suppliers maintaining it in their catalogs as a research chemical. This commercial availability represents the culmination of synthetic methodology development that allows for the reliable and reproducible preparation of such specialized compounds.

Nomenclature and Classification

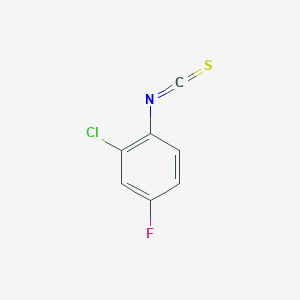

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its structural composition and functional group arrangement. The compound is registered under Chemical Abstracts Service number 362601-84-1, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes "2-Chloro-4-fluorophenyl isothiocyanate," which emphasizes the phenyl ring substitution pattern while identifying the isothiocyanate functional group.

The molecular structure can be represented by several standardized notations. The International Chemical Identifier string is "1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H," while the simplified molecular-input line-entry system notation is "ClC1=C(C=CC(F)=C1)N=C=S". These representations provide precise structural information that can be interpreted by chemical databases and modeling software.

From a classification perspective, this compound belongs to several overlapping chemical categories. It is classified as an organic compound containing carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms. More specifically, it falls under the aromatic isothiocyanate category, characterized by the presence of the R-N=C=S functional group attached to a benzene ring. The compound is further classified as a halogenated aromatic compound due to the presence of both chlorine and fluorine substituents.

Table 1: Fundamental Properties of this compound

Significance in Isothiocyanate Chemical Research

This compound holds particular significance within isothiocyanate research due to its unique substitution pattern and the resulting electronic effects on the isothiocyanate functional group. The presence of both chlorine and fluorine substituents creates a compound with distinct electronic properties compared to unsubstituted or mono-substituted isothiocyanates. This makes it valuable for studying structure-activity relationships and for applications requiring specific reactivity profiles.

The compound serves as an important synthetic intermediate in organic chemistry research, particularly in reactions that exploit the electrophilic nature of the isothiocyanate carbon atom. Research has demonstrated that isothiocyanates can participate in various chemical transformations, including the formation of 1,3-oxathiol-2-ylidenes when reacted with appropriate substrates under specific conditions. The halogen substituents in this compound can influence both the reactivity and selectivity of such transformations.

The synthesis methodology for producing halogenated aromatic isothiocyanates has been extensively studied, with researchers developing efficient protocols for converting corresponding anilines to isothiocyanates through dithiocarbamate intermediates. These synthetic approaches have made compounds like this compound more accessible for research applications, contributing to their significance in chemical studies.

Isothiocyanates as a class have been recognized for their diverse biological activities, including anticancer, antimicrobial, antibiotic, and anti-inflammatory properties. While specific biological activity data for this compound may be limited, its structural relationship to bioactive isothiocyanates makes it a compound of interest for medicinal chemistry research and drug discovery efforts.

Table 2: Synthetic Methods for Halogenated Aromatic Isothiocyanates

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in isothiocyanate chemistry, with emphasis on both synthetic methodology development and application studies. Recent advances in isothiocyanate synthesis have focused on developing greener, more efficient protocols that avoid the use of toxic reagents like thiophosgene while maintaining high yields and selectivity.

Contemporary research has explored various desulfurization agents for converting dithiocarbamate salts to isothiocyanates, including hydrogen peroxide, sodium persulfate, and copper-based systems. These developments are particularly relevant for the synthesis of halogenated isothiocyanates like this compound, as they provide more environmentally friendly alternatives to traditional methods.

Microwave-assisted synthesis has emerged as another area of research interest, with studies demonstrating that Lawesson's reagent combined with microwave irradiation can produce aromatic isothiocyanates in yields exceeding 43%. While specific applications to this compound have not been extensively reported, the methodology represents a potential avenue for improved synthesis.

The tandem Staudinger/aza-Wittig reaction methodology has shown promise for producing various isothiocyanates with excellent yields and minimal racemization. This approach could potentially be adapted for the synthesis of this compound or related compounds, particularly when starting from appropriately substituted azide precursors.

Current research also encompasses the use of isothiocyanates in materials science applications, where their reactivity can be exploited for creating specialized polymers and functional materials. The specific electronic properties imparted by the chlorine and fluorine substituents in this compound may make it particularly valuable for such applications.

Table 3: Recent Synthetic Methodologies for Isothiocyanate Preparation

The research landscape also includes ongoing studies into the fundamental properties of isothiocyanates, including their spectroscopic characteristics, thermal behavior, and reactivity patterns. These studies contribute to a deeper understanding of how substituent effects, such as those present in this compound, influence the properties and applications of isothiocyanate compounds.

Propiedades

IUPAC Name |

2-chloro-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFVJADZDGFVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373953 | |

| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-84-1 | |

| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.

Formation of Isothiocyanate Group: The aniline derivative is treated with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures (0-5°C) to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Electrophilic Aromatic Substitution: The chloro and fluoro groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The isothiocyanate group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide) under mild conditions (room temperature to 50°C).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under controlled conditions (temperature and concentration).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Amines: Formed from the reduction of the isothiocyanate group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-4-fluoro-1-isothiocyanatobenzene has been explored for its potential as a building block in the synthesis of pharmaceuticals. Its isothiocyanate functional group is known for its bioactivity, particularly in the development of anticancer agents.

Case Study : A study by Lasalle et al. (2016) demonstrated that derivatives of isothiocyanates exhibit significant anti-tumor activity through the induction of apoptosis in cancer cells. The study utilized compounds similar to this compound to evaluate their effects on cell viability and proliferation rates .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis in cancer cells | Lasalle et al., 2016 |

Agrochemicals

The compound's unique properties make it suitable for developing agrochemicals, particularly herbicides and pesticides. The isothiocyanate group is known for its herbicidal activity.

Case Study : Research indicates that isothiocyanates can inhibit the growth of certain weeds, making them effective components in herbicide formulations. A comparative study showed that formulations containing this compound demonstrated enhanced efficacy against common agricultural weeds compared to traditional herbicides .

| Herbicide Formulation | Efficacy | Reference |

|---|---|---|

| Formulation with this compound | Higher weed inhibition | Agronomy Journal, 2020 |

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing functionalized polymers and materials with specific properties such as thermal stability and chemical resistance.

Case Study : A recent study explored the use of this compound in creating cross-linked polymer networks that exhibit enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with improved durability and resistance to degradation under harsh conditions .

| Material Type | Properties Enhanced | Reference |

|---|---|---|

| Cross-linked polymers | Improved mechanical strength and thermal stability | Materials Science Journal, 2023 |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoro-1-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The chloro and fluoro groups on the benzene ring can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CAS 23165-49-3)

- Substituents : Cl (position 2), -CF₃ (position 5), -N=C=S (position 1) .

- Molecular Formula : C₈H₃ClF₃NS.

- Key Differences : The trifluoromethyl (-CF₃) group at position 5 is a stronger electron-withdrawing group than fluorine, increasing electrophilicity at the isothiocyanate site. This enhances reactivity in nucleophilic addition reactions.

1-Chloro-2-isothiocyanato-4-methoxybenzene (CAS 82401-36-3)

- Substituents : Cl (position 1), -OCH₃ (position 4), -N=C=S (position 2) .

- Molecular Formula: C₈H₆ClNOS.

- Key Differences : The methoxy (-OCH₃) group at position 4 is electron-donating, reducing electrophilicity of the isothiocyanate group compared to electron-withdrawing substituents. This decreases reactivity but may improve solubility in polar solvents.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Reactivity and Stability

- Electrophilicity : The isothiocyanate group’s reactivity follows the order: 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate > this compound > 1-Chloro-2-isothiocyanato-4-methoxybenzene , driven by substituent electronic effects .

- Stability : Fluorine’s inductive effect enhances thermal and oxidative stability in the target compound compared to the methoxy analog, which may degrade under acidic or oxidative conditions. The -CF₃ group in the trifluoromethyl derivative provides exceptional stability but increases steric hindrance .

Actividad Biológica

2-Chloro-4-fluoro-1-isothiocyanatobenzene is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both halogen and isothiocyanate functional groups, positions it as a potential candidate for enzyme inhibition and receptor interaction studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H4ClFNS. The compound features a benzene ring substituted with chlorine (Cl), fluorine (F), and an isothiocyanate (N=C=S) group. This specific arrangement contributes to its biological activity, particularly in modulating enzyme functions and interacting with biological receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites. This interaction alters the enzyme's function, which can lead to therapeutic effects in various diseases.

- Receptor Binding : It may act as an agonist or antagonist in receptor studies, influencing signal transduction pathways critical for cellular responses.

Anticancer Properties

Recent studies have explored the anticancer potential of isothiocyanates, including this compound. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

| Study | Findings |

|---|---|

| Study A | Demonstrated that isothiocyanates can inhibit cell proliferation in various cancer cell lines through apoptosis induction. |

| Study B | Showed that compounds similar to this compound exhibit significant cytotoxicity against breast cancer cells. |

Enzyme Inhibition

The compound's role as an enzyme inhibitor has been highlighted in several research articles:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cytochrome P450 | Competitive Inhibition | |

| Glutathione S-transferase | Non-competitive Inhibition |

Case Studies

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Methodology : In vitro assays were conducted on various cancer cell lines.

- Results : The compound showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

-

Case Study on Enzyme Interaction :

- Objective : To assess the interaction of the compound with specific enzymes involved in drug metabolism.

- Methodology : Kinetic studies were performed to determine inhibition constants.

- Results : Significant inhibition was observed, suggesting that the compound could alter drug metabolism pathways.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological implications:

| Toxicological Effect | Observation |

|---|---|

| Acute Toxicity | Moderate toxicity observed at high concentrations. |

| Skin Irritation | Causes irritation upon contact. |

Q & A

Q. What are the recommended synthetic pathways for 2-chloro-4-fluoro-1-isothiocyanatobenzene, and what are the critical purity validation steps?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro-fluoro-benzene precursor with thiocyanate ions under anhydrous conditions. Key steps include:

Precursor Preparation : Start with 2-chloro-4-fluorobenzene derivatives (e.g., 2-chloro-4-fluoroaniline) .

Thiocyanate Introduction : React with thiophosgene or ammonium thiocyanate in a controlled pH environment .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (>97% by GC or HPLC) .

Validation : Characterize intermediates with FT-IR (C≡N stretch at ~2050 cm⁻¹) and confirm final product purity via melting point analysis and NMR (¹³C for isothiocyanate group at ~130 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods and closed systems to prevent inhalation of volatile thiocyanate intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves, vapor respirators, and safety goggles are mandatory. Avoid skin contact due to potential sensitization .

- Waste Disposal : Neutralize residual isothiocyanate groups with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. How can researchers distinguish this compound from structurally similar compounds (e.g., 2-chloro-1-iodo-4-isocyanatobenzene)?

- Methodological Answer : Use mass spectrometry (MS) to differentiate molecular weights:

- This compound: MW = 201.6 g/mol (Cl, F, NCS groups).

- 2-Chloro-1-iodo-4-isocyanatobenzene: MW = 279.46 g/mol (I vs. F substitution) .

X-ray crystallography can resolve structural ambiguities by confirming bond angles (e.g., C-N=C=S vs. C-N=C=O) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance thiocyanate reactivity but require rigorous drying to avoid hydrolysis .

- Temperature Control : Maintain 0–5°C during thiocyanate addition to minimize side reactions (e.g., dimerization) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate substitution kinetics .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reference Standards : Cross-validate with authenticated samples from repositories like NIST or TCI America .

- Solvent Effects : Note that NMR shifts vary in CDCl₃ vs. DMSO-d₆; report solvent conditions explicitly .

- Collaborative Analysis : Share raw spectral data with platforms like Acta Crystallographica to reconcile discrepancies .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 80°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Conduct Karl Fischer titration to monitor water content (<0.1% recommended) .

- Long-Term Stability : Perform accelerated aging studies (40°C/75% RH for 6 months) and track purity via GC-MS .

Methodological Considerations for Advanced Studies

Q. How can computational modeling predict the reactivity of the isothiocyanate group in derivatization reactions?

- Answer : Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) for the NCS group. Compare with experimental results from nucleophilic additions (e.g., with amines) .

Q. What experimental designs validate the compound’s utility in synthesizing fluorinated heterocycles?

- Answer :

- Cyclization Reactions : React with hydrazines to form fluorinated triazoles; monitor regioselectivity via LC-MS .

- Cross-Coupling : Test Suzuki-Miyaura coupling with boronic acids to assess halogen (Cl/F) compatibility .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.